molecular formula C12H8Cl3NO B3032848 3-Chloro-4-(2,4-dichlorophenoxy)aniline CAS No. 56966-58-6

3-Chloro-4-(2,4-dichlorophenoxy)aniline

Cat. No. B3032848
CAS RN: 56966-58-6
M. Wt: 288.6 g/mol
InChI Key: JGFOIVLPTZNBQC-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-(2,4-dichlorophenoxy)aniline is a chlorinated aniline derivative. Aniline derivatives are known for their importance in pharmaceuticals and as intermediates in chemical synthesis. The presence of chlorine atoms in specific positions on the aromatic rings can significantly alter the chemical and physical properties of these compounds, making them valuable for various applications.

Synthesis Analysis

The synthesis of chlorinated aniline derivatives can be achieved through various methods. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is a related compound, indicating that similar methods could potentially be adapted for the synthesis of 3-Chloro-4-(2,4-dichlorophenoxy)aniline . Another approach involves the high-pressure hydrolysis and reduction of dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, which could be a viable synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of chlorinated anilines is crucial for their reactivity and properties. Theoretical structural analysis using computational methods such as density functional theory can provide insights into the spectroscopic properties of these molecules, as demonstrated in a study on 3-chloro-4-fluoro-aniline . Such computational analyses are essential for predicting the behavior of complex aniline precursors.

Chemical Reactions Analysis

Chlorinated anilines undergo various chemical reactions based on their functional groups. For example, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline involves intramolecular hydroxylation-induced chlorine migration, which is a type of catabolic degradation . This indicates that 3-Chloro-4-(2,4-dichlorophenoxy)aniline could also undergo similar intramolecular rearrangements or degradations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be characterized using various spectroscopic techniques. For instance, IR spectroscopy, 1H NMR, and x-ray single crystal analysis were used to characterize 3,4,5-Trimethoxy N-(salicylidene) aniline . These methods could be applied to determine the properties of 3-Chloro-4-(2,4-dichlorophenoxy)aniline. Additionally, the physicochemical properties such as solubility, melting point, and reactivity can be influenced by the presence and position of chlorine atoms on the aromatic rings.

properties

IUPAC Name

3-chloro-4-(2,4-dichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFOIVLPTZNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393186
Record name 3-chloro-4-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2,4-dichlorophenoxy)aniline

CAS RN

56966-58-6
Record name 3-chloro-4-(2,4-dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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